2-Chloro-1,1'-bi(cyclopropane)
Description
Significance of Bi(cyclopropane) Scaffolds in Molecular Design
Bi(cyclopropane) scaffolds, the core of 2-Chloro-1,1'-bi(cyclopropane), are intriguing three-dimensional structures that have found increasing use in medicinal chemistry and materials science. Their rigid, well-defined spatial arrangement allows for the precise positioning of functional groups, a critical aspect in the design of bioactive molecules and advanced materials.
The incorporation of bicyclopropyl (B13801878) moieties into molecular frameworks can significantly influence their physical and chemical properties. For instance, these scaffolds can act as bioisosteres for larger, more flexible, or aromatic groups in drug candidates, potentially improving pharmacokinetic profiles. Several patent applications have highlighted the growing interest in 1- and 2-substituted 1,1'-bicyclopropyl derivatives for the development of biologically active compounds. beilstein-journals.org
The reactivity of bicyclopropyl systems is marked by their propensity to undergo ring-opening reactions under various conditions, providing access to a diverse array of acyclic and larger cyclic structures. These rearrangements can be triggered thermally, by microwave irradiation, or through catalysis, leading to specific isomeric dienes that can participate in further transformations like Diels-Alder reactions. scielo.org.mxresearchgate.net
Overview of Halogenated Cyclopropane (B1198618) Chemistry
Halogenated cyclopropanes are versatile intermediates in organic synthesis. The presence of a halogen atom enhances the reactivity of the cyclopropane ring and provides a handle for a variety of chemical transformations. These transformations include nucleophilic substitutions, eliminations, and metal-catalyzed cross-coupling reactions.
The synthesis of halogenated cyclopropanes can be achieved through several methods, including the addition of dihalocarbenes to alkenes. The resulting gem-dihalocyclopropanes can then be further manipulated. For example, the synthesis of dibromo(ferrocenyl)bicyclopropyls has been achieved via the Wittig olefination of substituted cyclopropyl (B3062369) ferrocenyl ketones followed by the addition of dibromocarbene. rsc.org
The reactivity of halogenated cyclopropanes is influenced by the nature of the halogen and the other substituents on the ring. For instance, the reaction of donor-acceptor bicyclopropyls, which can be considered activated systems, with Lewis acids like gallium(III) chloride or bromide leads to the opening of both cyclopropane rings to form acyclic 7-chloro- or 7-bromo-hepta-2,6-dienylmalonates. sci-hub.seacs.org
Research Trajectory of 2-Chloro-1,1'-bi(cyclopropane) and Related Analogues
While direct research on 2-Chloro-1,1'-bi(cyclopropane) is not extensively documented in publicly available literature, the study of its analogues provides a roadmap for future investigations. The synthesis of related bicyclopropyl derivatives has been reported, offering potential synthetic pathways. For example, a scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride has been developed from 1-bromo-1-cyclopropylcyclopropane via a Curtius degradation. beilstein-journals.org This suggests that halogenated bicyclopropanes can serve as key precursors to other functionalized derivatives.
Furthermore, the synthesis of liquid crystalline compounds containing terminal trans-2-cyclopropylcyclopropyl moieties has been achieved. tandfonline.com This work demonstrates that the bicyclopropyl scaffold can be incorporated into complex molecular architectures with specific physical properties. The synthetic strategies employed, such as the reduction of bicyclopropylidenylalkanols, could potentially be adapted for the synthesis of 2-Chloro-1,1'-bi(cyclopropane) or its isomers.
Future research on 2-Chloro-1,1'-bi(cyclopropane) would likely focus on several key areas:
Development of Stereoselective Synthetic Routes: Creating synthetic methods that allow for the controlled formation of specific stereoisomers of 2-Chloro-1,1'-bi(cyclopropane) is crucial for exploring its full potential, particularly in applications where chirality is important.
Exploration of Reactivity: A thorough investigation of its reactivity towards various reagents, including nucleophiles, electrophiles, and catalysts, would uncover its utility as a synthetic building block. Ring-opening reactions, in particular, could lead to novel and complex molecular skeletons.
Computational Studies: Theoretical calculations could provide valuable insights into the structure, stability, and reactivity of 2-Chloro-1,1'-bi(cyclopropane), guiding experimental efforts.
Synthesis of Analogues and Derivatives: The preparation and study of related analogues with different halogen substituents (e.g., bromo, iodo) or other functional groups would broaden the understanding of this class of compounds and their potential applications.
Structure
3D Structure
Properties
CAS No. |
61975-81-3 |
|---|---|
Molecular Formula |
C6H9Cl |
Molecular Weight |
116.59 g/mol |
IUPAC Name |
1-chloro-2-cyclopropylcyclopropane |
InChI |
InChI=1S/C6H9Cl/c7-6-3-5(6)4-1-2-4/h4-6H,1-3H2 |
InChI Key |
BXYMGBTVIBFTSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CC2Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 1,1 Bi Cyclopropane and Halogenated Bi Cyclopropane Architectures
Strategies for Cyclopropane (B1198618) Ring Construction
The construction of the cyclopropane motif is the cornerstone of synthesizing 2-Chloro-1,1'-bi(cyclopropane) and its halogenated analogues. The primary strategies involve the addition of a single carbon unit to a double bond or the intramolecular cyclization of a three-carbon chain.
Carbene and Carbenoid Additions to Olefins
One of the most powerful and widely utilized methods for cyclopropane synthesis is the reaction of a carbene or a carbenoid with an alkene. wikipedia.org Carbenes are neutral, divalent carbon species with six valence electrons, making them highly reactive electrophiles that readily add to the electron-rich pi-bond of an olefin in a concerted, stereospecific manner. libretexts.org
Transition metal catalysts, particularly those based on rhodium, copper, and palladium, are highly effective in mediating the transfer of a carbene moiety from a diazo compound to an alkene. nih.gov These reactions proceed through the formation of a metal-carbene intermediate, which then reacts with the olefin to furnish the cyclopropane. The use of chiral ligands on the metal catalyst can often induce high levels of enantioselectivity in the cyclopropanation product.
While much of the recent research on the transition metal-catalyzed reactions of vinylcyclopropanes has focused on their use as five-carbon building blocks in cycloaddition reactions, the fundamental cyclopropanation of the vinyl group remains a viable synthetic strategy. For instance, rhodium(II) carboxylates are well-known catalysts for the cyclopropanation of olefins with diazo compounds. Similarly, copper-based catalysts have a long history in promoting carbene transfer reactions. Palladium catalysts are also employed, often for the cyclopropanation of dienes. orgsyn.org
| Catalyst System | Olefin Substrate | Carbene Source | Product | Yield (%) | Reference |
| Rh₂(OAc)₄ | Styrene | Ethyl diazoacetate | Ethyl 2-phenylcyclopropanecarboxylate | 85-95 | N/A |
| Cu(acac)₂ | Cyclohexene | Ethyl diazoacetate | Ethyl bicyclo[4.1.0]heptane-7-carboxylate | 70-80 | N/A |
| Pd(OAc)₂ | 1,3-Butadiene | Ethyl diazoacetate | Ethyl 2-vinylcyclopropanecarboxylate | High | orgsyn.org |
This table presents representative examples of transition metal-catalyzed cyclopropanation reactions.
The Simmons-Smith reaction is a classic and highly effective method for the stereospecific cyclopropanation of alkenes. stackexchange.com It utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) and a zinc-copper couple. chemrxiv.org This reagent is less reactive than free carbenes, allowing for greater functional group tolerance.
The reaction is stereospecific, meaning that the configuration of the starting alkene is retained in the cyclopropane product. For instance, a cis-alkene will yield a cis-substituted cyclopropane. libretexts.org This methodology can be applied to vinylcyclopropane (B126155) to construct the second cyclopropane ring, leading to a bicyclopropane structure. Furthermore, vinyl halides can be effectively cyclopropanated using this method, which is relevant for the synthesis of halogenated bicyclopropanes. stackexchange.com
A common variant of the Simmons-Smith reaction is the Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, often leading to improved reactivity and reproducibility. stackexchange.com
This table showcases examples of the Simmons-Smith cyclopropanation reaction.
For the direct introduction of two halogen atoms onto the cyclopropane ring, the addition of a dihalocarbene to an alkene is the most direct approach. Dichlorocarbene (B158193) (:CCl₂) is a common dihalocarbene used for this purpose and is typically generated in situ by the reaction of chloroform (B151607) (CHCl₃) with a strong base, such as potassium tert-butoxide or sodium hydroxide. beilstein-journals.orgchemrxiv.org The reaction proceeds via an alpha-elimination mechanism.
The addition of dichlorocarbene to an alkene is also stereospecific. chemrxiv.org Therefore, the reaction of dichlorocarbene with vinylcyclopropane would be a direct route to 2,2-dichloro-1,1'-bi(cyclopropane). Subsequent selective reduction of one of the chlorine atoms would then be required to obtain 2-Chloro-1,1'-bi(cyclopropane).
| Alkene Substrate | Dihalocarbene Precursor | Base | Product | Yield (%) | Reference |
| Cyclohexene | CHCl₃ | KOt-Bu | 7,7-Dichlorobicyclo[4.1.0]heptane | 75 | N/A |
| cis-2-Pentene | CHCl₃ | KOt-Bu | cis-1,1-dichloro-2,3-dimethylcyclopropane | Good | chemrxiv.org |
| Vinyl-terminated SAMs | CHCl₃ | NaOH/BTEAC | Dichlorocyclopropane-terminated SAMs | ~30% surface coverage |
This table provides examples of dihalocarbene addition to olefins. BTEAC (Benzyltriethylammonium chloride) is a phase-transfer catalyst.
Intramolecular Cyclization Approaches
An alternative to the intermolecular addition of a one-carbon unit to an alkene is the intramolecular cyclization of a suitably functionalized three-carbon chain. This approach is particularly useful for the formation of strained ring systems.
The Wurtz reaction is a coupling reaction that involves the treatment of two alkyl halides with sodium metal to form a new carbon-carbon bond. The intramolecular version of this reaction is a viable method for the synthesis of cycloalkanes, including cyclopropanes. This is achieved by the reaction of a 1,3-dihalopropane with a reducing metal, typically sodium or zinc.
In the context of synthesizing a bicyclopropane structure, a precursor such as 1,1-bis(halomethyl)cyclopropane could undergo an intramolecular Wurtz-type coupling to form the second cyclopropane ring. This would result in the formation of a spiro-fused bicyclopropane system rather than the 1,1'-linked structure of the target molecule. However, for the synthesis of the core bicyclopropane framework, this method remains relevant. The reaction can be prone to side reactions, and yields can be variable.
This table illustrates the application of the intramolecular Wurtz reaction for the formation of cyclic compounds.
Radical-Mediated Ring Closures for Cyclopropanes
Radical-mediated reactions offer a powerful and versatile approach for the construction of cyclopropane rings. These methods often proceed under mild conditions and demonstrate a high tolerance for various functional groups. A prominent strategy involves the oxidative radical ring-opening and subsequent cyclization of methylenecyclopropanes (MCPs).
In a typical transformation, a radical initiator, such as azobisisobutyronitrile (AIBN), is used to generate a radical species that adds to the double bond of an MCP. This addition leads to the formation of a more stable benzyl (B1604629) radical intermediate, which then undergoes ring-opening to produce an alkyl radical. Subsequent intramolecular cyclization and further transformations yield the desired cyclopropane derivative. The efficiency of these reactions can be significantly influenced by the electronic properties of the substituents on the MCPs. For instance, MCPs bearing electron-donating groups on the aryl moiety tend to provide higher yields compared to those with electron-withdrawing groups. nih.govbeilstein-journals.org
Another notable advancement in this area is the use of metal-hydride hydrogen atom transfer (MHAT) for radical cyclopropanation. This method involves an iron-catalyzed transformation of substituted olefins into a nucleophilic radical through hydrogen atom transfer. This radical then participates in a Giese conjugate addition to an electron-deficient olefin, leading to the formation of complex bicyclic systems and, in some cases, cyclopropane rings. rsc.org
The table below summarizes representative examples of radical-mediated cyclopropanation reactions.
| Reactant 1 | Reactant 2 | Catalyst/Initiator | Solvent | Temperature (°C) | Yield (%) | Ref |
| Methylenecyclopropane | Diethyl phosphite | AIBN | Dioxane | 100 | 75-85 | nih.gov |
| Substituted Olefin | Electron-deficient Olefin | Fe(acac)₂ | Toluene | 80 | 72 | rsc.org |
Nucleophilic Addition-Initiated Ring Closure Pathways
Nucleophilic addition-initiated ring closure, particularly the Michael Initiated Ring Closure (MIRC) reaction, is a cornerstone of cyclopropane synthesis. rsc.org This methodology is broadly categorized into two types. In Type I MIRC, a nucleophile adds to an electrophilic substrate that contains a leaving group. A wide array of nucleophiles, including enolates, Grignard reagents, and alkoxides, can be employed. rsc.org In Type II MIRC, the leaving group is situated on the nucleophile itself, a common example being α-halo carbanions. rsc.org
The mechanism of MIRC reactions typically involves two key steps: an initial Michael addition followed by an intramolecular nucleophilic substitution. For example, the reaction of a substrate with a modified cinchona catalyst can facilitate an intramolecular Michael addition, which is then followed by an intramolecular cyclopropanation via nucleophilic substitution, occurring within a chiral ammonium (B1175870) ylide intermediate. This process can lead to the formation of bicycloalkanes containing a cyclopropane ring with high yield and enantioselectivity. rsc.org
The stereochemical outcome of these reactions can be controlled through the use of chiral substrates or chiral nucleophiles, leading to enantioenriched cyclopropane products. The analogy between the nucleophilic ring opening of activated cyclopropanes and Michael additions or SN2 reactions is often drawn, highlighting the versatility of these pathways in organic synthesis. thieme-connect.com
Below is a table showcasing an example of a nucleophilic addition-initiated ring closure reaction.
| Substrate | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) | Ref |
| (E)-2-(2-nitrovinyl)naphthalene | Modified Cinchona Catalyst | Na₂CO₃ | MeCN | 80 | 36 | 84 | 97 | rsc.org |
Approaches to the Bi(cyclopropane) Core Structure
The construction of the bi(cyclopropane) core, a key feature of the target molecule, can be achieved through various synthetic strategies. Among these, cross-coupling reactions and tandem cyclopropanation sequences are particularly effective.
Cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds, including the linkage between two cyclopropane rings. A notable example is the synergistic Au/Ag bimetallic-catalyzed cyclopropenyl cross-coupling reaction. This method allows for the modular assembly of both symmetrical and unsymmetrical 1,1′-bicyclopropenyl derivatives from cyclopropenyl benziodoxoles and terminal cyclopropenes under mild conditions. nih.govacs.org The reaction exhibits a broad tolerance for various functional groups. For instance, cyclopropenyl benziodoxoles with different alkyl and even cyclopropyl (B3062369) substituents react efficiently to produce the desired bi(cyclopropane) structures in excellent yields. nih.gov
Another widely used method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction can be employed to couple cyclopropylboronic acids or their derivatives with aryl triflates or halides to form aryl-substituted cyclopropanes. organic-chemistry.orgnsf.gov While not directly forming a bi(cyclopropane) linkage, this methodology is crucial for synthesizing precursors that can be further elaborated to the desired bi(cyclopropane) core.
The table below provides examples of cross-coupling reactions for the synthesis of bi(cyclopropane) and related structures.
| Reactant 1 | Reactant 2 | Catalyst | Ligand/Additive | Solvent | Temperature (°C) | Yield (%) | Ref |
| Cyclopropenyl Benziodoxole | Terminal Cyclopropene | (Me₂S)AuCl / AgNTf₂ | L1 | CH₃CN | 40 | 85-95 | nih.gov |
| Aryl Triflates | trans-Cyclopropylboronic acids | Pd(OAc)₂ | PPh₃ / NaBr | Toluene | 100 | 70-90 | organic-chemistry.org |
Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to complex molecules, including the bi(cyclopropane) core. A chemoenzymatic approach involving a tandem enzymatic cyclopropanation followed by a chemical derivatization sequence has been developed for the preparation of diverse enantiopure cyclopropanes. nsf.gov In this strategy, engineered heme proteins catalyze the carbene transfer from a diazo compound to a vinyl boronic acid pinacol (B44631) ester, producing a cyclopropylboronate with high diastereo- and enantioselectivity. nsf.gov This intermediate can then undergo further chemical transformations to build more complex structures.
Another powerful strategy is the transition-metal-free [3+2] dehydration cycloaddition of donor-acceptor cyclopropanes with various nucleophiles. For example, the reaction of diethyl 2-vinylcyclopropane-1,1-dicarboxylate with 2-naphthols in the presence of an acid catalyst can lead to the formation of naphthalene-fused cyclopentanes. nih.gov While this example results in a five-membered ring, the principle of a tandem ring-opening/cyclization of a cyclopropane derivative highlights a potential pathway that could be adapted for the synthesis of bi(cyclopropane) structures.
| Reactant 1 | Reactant 2 | Catalyst/Enzyme | Solvent | Yield (%) | Ref |
| Vinyl Boronic Acid Pinacol Ester | Ethyl Diazoacetate | Engineered Rhodothermus marinus Nitric Oxide Dioxygenase | Aqueous buffer | High | nsf.gov |
| Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | 6-Br-2-naphthol | TfOH | Dichloroethane | 83 | nih.gov |
Halogenation Strategies for 2-Chloro-1,1'-bi(cyclopropane) Functionalization
The final step in the synthesis of 2-Chloro-1,1'-bi(cyclopropane) involves the selective introduction of a chlorine atom onto the bi(cyclopropane) core. Direct halogenation methods are often employed for this purpose.
The direct chlorination of cyclopropane and its derivatives can be achieved through various methods, including photochemical, thermal, and catalyst-mediated reactions. Photochemical chlorination of cyclopropane has been reported to yield cyclopropyl chloride, although ring-opening byproducts can also be formed. caltech.edu
More recently, visible light-mediated approaches have emerged as a powerful tool for the selective functionalization of C-H bonds. A notable example is the N-heterocyclic carbene (NHC)-catalyzed 1,3-acyl chlorination of cyclopropanes. chemrxiv.org This method utilizes a photosensitizer and an NHC catalyst to achieve the desired chlorination under mild conditions. The reaction of an aryl cyclopropane with benzoyl chloride in the presence of a photosensitizer like 4CzIPN and an NHC catalyst under blue light irradiation can yield the corresponding γ-chlorinated ketone in good yields. chemrxiv.org This strategy demonstrates the feasibility of selectively introducing a chlorine atom onto a cyclopropane ring.
Furthermore, a general protocol for the selective chlorination of aryl cyclopropanes using the direct photoexcitation of Willgerodt-type reagents to generate chlorine radicals has been developed. This method provides a practical approach to Csp³-Cl bond formation in cyclopropane-containing molecules. chemrxiv.org
The table below summarizes examples of direct chlorination methods for cyclopropane derivatives.
| Substrate | Reagent | Catalyst/Conditions | Solvent | Yield (%) | Ref |
| Aryl Cyclopropane | Benzoyl Chloride | 4CzIPN / NHC-1 / Blue Light | DCM | 77 | chemrxiv.org |
| Aryl Cyclopropane | Willgerodt-type reagent | Photoexcitation | - | - | chemrxiv.org |
Synthesis Utilizing Halogenated Precursors
A primary strategy for synthesizing halogenated bi(cyclopropane) structures involves the use of precursors that already contain the required halogen atoms. This approach can simplify the synthetic sequence by incorporating the halogen at an early stage.
The synthesis of cyclopropanes from chlorinated alkanes often involves intramolecular cyclization. For instance, the reaction of trimethylene chloride with metals like sodium or magnesium can produce cyclopropane through the removal of the chlorine atoms and formation of a new carbon-carbon bond. google.com While this method typically yields the parent cyclopropane, modifications of the substrate could potentially lead to more complex structures.
A more sophisticated example involves using highly functionalized halogenated precursors. For example, the synthesis of bicyclo[1.1.1]pentane derivatives has been demonstrated starting from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane. orgsyn.org This precursor undergoes a reaction to generate [1.1.1]propellane, a highly strained intermediate that can be trapped to form complex bicyclic systems. orgsyn.org This highlights the utility of complex polychlorinated cyclopropanes as building blocks for intricate carbocyclic frameworks. The reaction of 1,4-bis(trimethylsilyl)buta-1,3-diene with dichloromethane (B109758) and methyllithium (B1224462) is another route that introduces two cyclopropane rings into a molecule, forming a bis(2-chloro-3-(trimethylsilyl)cyclopropan-1-yl) intermediate, which can be further reacted to create bicyclopropenyl systems. wikipedia.org
The addition of halogenated carbenes to alkenes is a cornerstone of cyclopropane synthesis. A common method for generating a dichlorocarbene is the reaction of a haloform, such as chloroform (CHCl₃), with a strong base like potassium tert-butoxide. masterorganicchemistry.com This highly reactive intermediate readily adds across a double bond in a stereospecific, syn-addition manner. masterorganicchemistry.com To synthesize a 2-chloro-1,1'-bi(cyclopropane) structure, this reaction would be performed on vinylcyclopropane. The resulting 1,1-dichloro-2-cyclopropylcyclopropane could then undergo selective reduction to furnish the desired monochlorinated product.
Recent advancements have introduced biocatalytic strategies for these transformations. Engineered myoglobin-based catalysts have been developed to perform carbene transfer from diazoacetonitrile to chloro- and bromo-substituted olefins. researchgate.net This enzymatic approach provides access to enantioenriched halogenated cyclopropanes with high diastereoselectivity and enantioselectivity, offering a green chemistry alternative to traditional methods. researchgate.net
Modern Catalytic and Photochemical Methods in Bi(cyclopropane) Synthesis
Contemporary synthetic chemistry has seen a surge in the development of catalytic and photochemical methods that offer mild reaction conditions, high efficiency, and broad functional group tolerance. These approaches are increasingly applied to the construction of strained ring systems like bi(cyclopropanes).
Photocatalytic Approaches to Cyclopropane Derivatives
Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. nih.gov In the context of cyclopropanation, photocatalysts, often based on iridium or ruthenium, can be excited by light to initiate radical-based pathways for ring formation. acs.org An alternative, metal-free approach uses organic photosensitizers, such as 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN), to achieve intermolecular deoxycyclopropanation from alcohols and homoallyl chlorides. nih.gov The mechanism typically involves the photocatalyst inducing the formation of a radical species, which then reacts with an alkene to form the cyclopropane ring. nih.govnih.gov
These methods are noted for their mild conditions and high tolerance for various functional groups, making them suitable for late-stage functionalization of complex molecules. nih.govnih.gov The synthesis of trifluoromethyl-substituted cyclopropanes has been achieved using an organic photocatalyst and a silicate-based iodomethyl reagent, demonstrating the power of this approach for creating highly functionalized cyclopropanes. nih.gov
Bismuth-Catalyzed Cyclopropanation
A novel and significant development in this field is the use of low-valent bismuth complexes as photocatalysts for cyclopropanation. organic-chemistry.orgnih.govnih.gov This method utilizes a bismuth(I) complex that, under blue LED irradiation, catalyzes the cyclopropanation of olefins with diiodomethane. nih.govacs.org The process is a rare example of main-group photocatalysis facilitating a reductive cyclopropanation. organic-chemistry.orgacs.org
The proposed catalytic cycle involves several unique organometallic steps:
Oxidative addition of the Bi(I) complex to diiodomethane. nih.govacs.org
Light-induced homolytic cleavage of the resulting Bi(III)-CH₂I bond. nih.govacs.org
A subsequent radical ring-closing step. nih.govacs.org
Reduction of the Bi(III) species back to Bi(I) using an external reductant, such as manganese, to close the catalytic loop. organic-chemistry.orgnih.gov
This reaction proceeds at room temperature and is compatible with a wide array of functional groups. acs.org It can be applied in both intermolecular reactions between alkenes and 1,1-diiodomethane and intramolecularly with 1,3-diiodoalkanes. acs.org
| Alkene Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| Chalcone | 10 | 20 | 85 |
| Electron-donating Chalcone | 10 | 20 | 81 |
| Electron-withdrawing Chalcone | 10 | 20 | 75 |
| Simple Enone | 10 | 20 | 68 |
| Acrylate | 10 | 20 | 70 |
| Vinyl Cyclopropane | 1 (scaled-up) | 20 | 77 |
| This table presents representative data for the bismuth-catalyzed reductive cyclopropanation under blue LED irradiation. Yields are typically isolated yields. Data sourced from studies by Cornella et al. nih.govacs.org |
Organometallic Catalysis in Bi(cyclopropane) Synthesis
Organometallic catalysis is a foundational pillar of cyclopropane synthesis. Catalysts based on metals such as copper, rhodium, and cobalt are highly effective in promoting the cyclopropanation of olefins with diazo compounds. organic-chemistry.org For instance, cobalt complexes can catalyze the asymmetric cyclopropanation of various olefins with succinimidyl diazoacetate, yielding cyclopropane products with excellent stereoselectivity. organic-chemistry.org
The classic Simmons-Smith reaction, which uses a zinc-copper couple to generate a carbenoid from diiodomethane, remains a widely used method. This approach and its many variants provide a reliable route to cyclopropanes from a diverse range of alkenes. For the synthesis of a bi(cyclopropane) architecture, these organometallic methods would typically involve the reaction of vinylcyclopropane with a suitable carbene or carbenoid precursor in the presence of the metal catalyst. The choice of catalyst and ligands is crucial for controlling the stereochemical outcome of the reaction.
| Method | Metal Catalyst/Reagent | Carbene/Carbenoid Source | Key Features |
| Simmons-Smith | Zn(Cu) | CH₂I₂ | Stereospecific; works well for unactivated alkenes. |
| Diazo-based | Rh(II), Cu(I), Co(II) | Diazoacetates, etc. | High efficiency; stereoselectivity controllable with chiral ligands. |
| Kulinkovich | Ti(OiPr)₄ | Grignard Reagents | Forms cyclopropanols from esters. |
| Bismuth Photocatalysis | Bi(I) Complex | CH₂I₂ | Mild, radical-based mechanism under visible light. nih.govacs.org |
| This table compares common organometallic methods for cyclopropanation. |
Reactivity and Transformations of 2 Chloro 1,1 Bi Cyclopropane and Halogenated Bi Cyclopropane Analogues
Ring-Opening Reactions of Strained Cyclopropane (B1198618) Systems
The high degree of ring strain in bicyclopropyl (B13801878) systems makes them susceptible to various ring-opening reactions, which can be initiated by electrophiles, nucleophiles, or thermal energy. These reactions lead to the formation of more stable, acyclic or larger ring structures.
Electrophilic Ring Opening with Halogenating Agents
The reaction of cyclopropanes with electrophilic halogenating agents is a well-established method for the formation of 1,3-dihalogenated products. In the context of 2-Chloro-1,1'-bi(cyclopropane), the presence of the chloro substituent and the bicyclopropyl structure influences the regioselectivity and stereochemistry of the ring-opening process. While specific studies on 2-Chloro-1,1'-bi(cyclopropane) are not extensively detailed in readily available literature, the general principles of electrophilic halogenation of cyclopropanes can be applied.
The reaction is believed to proceed through the formation of a halonium ion intermediate, followed by nucleophilic attack of the halide ion, leading to the cleavage of a carbon-carbon bond in the cyclopropane ring. The regioselectivity of the attack is dictated by the stability of the resulting carbocationic species, with the more stable carbocation being favored. The chloro substituent on the bicyclopropyl ring is expected to influence the electron distribution and steric accessibility, thereby directing the regiochemical outcome of the ring-opening.
For instance, the reaction with agents like N-Bromosuccinimide (NBS) or iodine monochloride (ICl) would introduce a bromine or iodine atom, respectively, leading to mixed dihalogenated acyclic products. The precise structure of these products would depend on which of the cyclopropane rings is opened and the specific bond that is cleaved.
Nucleophilic Ring Opening Processes with Indoline-2-thiones
A notable transformation of bicyclopropyl systems involves their reaction with nucleophiles, leading to ring-opened adducts. Research has shown that bi-cyclopropanes can undergo nucleophilic ring-opening reactions with indoline-2-thiones in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). rsc.org
This reaction proceeds via the activation of the cyclopropane ring by the Lewis acid, making it more susceptible to nucleophilic attack. The sulfur atom of the indoline-2-thione (B1305242) acts as the nucleophile, attacking one of the cyclopropyl (B3062369) carbons and inducing the cleavage of a C-C bond. This process results in the formation of a new carbon-sulfur bond and the opening of one of the cyclopropane rings.
While the specific application of this reaction to 2-Chloro-1,1'-bi(cyclopropane) has not been explicitly detailed, it is anticipated that the chloro-substituted bicyclopropane would undergo a similar transformation. The electron-withdrawing nature of the chlorine atom could influence the rate and regioselectivity of the nucleophilic attack. The reaction would likely yield a functionalized indolylthio derivative with an opened cyclopropane ring.
| Bi-cyclopropane Substrate | Nucleophile | Catalyst | Product Type | Yield Range |
|---|---|---|---|---|
| Generic Bi-cyclopropane | Indoline-2-thione | AlCl₃ | Ketones functionalized with indolylthio groups | Moderate to good |
Thermal Rearrangements and Cycloreversion Reactions
Thermally induced rearrangements are characteristic of strained ring systems like cyclopropanes. For bicyclopropyl derivatives, heating can lead to isomerization and the formation of various rearranged products. The specific outcome of the thermal reaction is highly dependent on the substitution pattern and the reaction conditions.
For substituted cyclopropanes, thermal cis-trans isomerization is a common process that is thought to proceed through a 1,3-biradical intermediate. rsc.org In the case of 2-Chloro-1,1'-bi(cyclopropane), heating could potentially lead to the formation of different stereoisomers.
Furthermore, more deep-seated rearrangements can occur at higher temperatures. For example, (3-butenyl)cyclopropane has been shown to thermally isomerize to norbornane (B1196662) through cleavage of a cyclopropyl C-C bond. nih.govscispace.comresearchgate.net While a direct analogy to 2-Chloro-1,1'-bi(cyclopropane) is not straightforward, it highlights the potential for complex skeletal rearrangements in such systems under thermal stress.
Cycloreversion reactions, where the bicyclopropyl system fragments into smaller molecules, are also a possibility, particularly at very high temperatures in the gas phase. This could lead to the formation of butadiene derivatives.
Regioselectivity in Ring-Opening of 2-Chloro-1,1'-bi(cyclopropane)
The regioselectivity of ring-opening reactions of unsymmetrically substituted cyclopropanes is a critical aspect of their chemistry. In the case of 2-Chloro-1,1'-bi(cyclopropane), the presence of the chlorine atom on one of the rings introduces asymmetry, which will direct the outcome of both electrophilic and nucleophilic ring-opening reactions.
In electrophilic ring-opening, the attack of the electrophile will likely occur in a manner that leads to the most stable carbocationic intermediate. The electron-withdrawing nature of the chlorine atom will destabilize a positive charge on the adjacent carbon. Therefore, cleavage of the bond opposite to the chlorine-bearing carbon might be favored.
Conversely, in nucleophilic ring-opening reactions, the nucleophile will attack the most electrophilic carbon atom. The inductive effect of the chlorine atom will make the carbon to which it is attached more electrophilic and thus a likely site for nucleophilic attack. However, steric hindrance from the bicyclopropyl system could also play a significant role in determining the site of attack. The interplay of these electronic and steric factors will ultimately determine the regiochemical outcome of the reaction.
Halogen-Specific Reactivity in Chlorinated Bi(cyclopropanes)
The nature of the halogen substituent significantly impacts the reactivity of the bicyclopropyl system. The electronegativity and size of the halogen atom influence the bond polarities, bond strengths, and steric environment of the molecule.
Reactivity of Geminal Dihalocyclopropanes
While 2-Chloro-1,1'-bi(cyclopropane) is a monochlorinated derivative, the study of geminal dihalocyclopropanes provides valuable insights into the reactivity of halogenated cyclopropyl systems. Gem-dihalocyclopropanes are known to be versatile synthetic intermediates. For instance, ring-fused gem-dibromocyclopropanes can undergo silver(I)-promoted electrocyclic ring-opening to form π-allyl cations, which can then be trapped by various nucleophiles. electronicsandbooks.com
This type of reactivity suggests that a gem-dichloro analogue of 2-Chloro-1,1'-bi(cyclopropane) would also be highly reactive towards Lewis acids, leading to ring-opened products. The presence of two chlorine atoms on the same carbon would significantly enhance the electrophilicity of that carbon, making it a prime target for nucleophilic attack. Furthermore, the reaction of gem-dihalocyclopropanes can lead to the formation of allenes or can be used in the synthesis of other cyclic compounds.
Role of the Chlorine Substituent in Directing Transformations
The chlorine substituent on the 2-Chloro-1,1'-bi(cyclopropane) backbone plays a pivotal role in directing the molecule's reactivity and subsequent chemical transformations. Its influence stems from a combination of electronic and steric effects, which can be harnessed to achieve selective functionalization. The electron-withdrawing nature of the chlorine atom polarizes the carbon-chlorine bond, rendering the chlorinated carbon atom electrophilic and susceptible to nucleophilic attack. This inherent polarity is a key factor in substitution and elimination reactions.
Furthermore, the chlorine atom can act as a leaving group, a fundamental characteristic that enables a variety of derivatization strategies. The ease of departure of the chloride ion is influenced by the reaction conditions, including the nature of the solvent and the attacking nucleophile. In the context of the bicyclopropane system, the strain of the three-membered rings can also affect the reactivity of the C-Cl bond. Ring strain can influence bond lengths and angles, potentially altering the energy barrier for bond cleavage.
In transformations involving organometallic reagents, the chlorine atom is instrumental. It can participate in oxidative addition steps with low-valent metal catalysts, a critical process in many cross-coupling reactions. This allows for the formation of a carbon-metal bond at the site of the original C-Cl bond, paving the way for the introduction of a wide array of new functional groups. The stereochemistry of the bicyclopropane core in relation to the chlorine substituent can also direct the approach of reagents, leading to stereoselective outcomes in certain transformations.
Coupling and Derivatization Reactions
The presence of a chlorine substituent on the 2-Chloro-1,1'-bi(cyclopropane) framework opens up numerous possibilities for further molecular elaboration through coupling and derivatization reactions. These transformations are essential for building more complex molecular architectures and for the introduction of functional groups that can impart specific chemical or biological properties.
Cross-Coupling Strategies for Further Functionalization
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the chlorinated bicyclopropane system is a suitable substrate for such transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings, are particularly relevant. wikipedia.org In these reactions, the 2-Chloro-1,1'-bi(cyclopropane) would act as the electrophilic partner.
The general mechanism for these palladium-catalyzed reactions involves the oxidative addition of the chloro-bicyclopropane to a Pd(0) complex, followed by transmetalation with an organometallic nucleophile (e.g., an organoboron, organotin, or organozinc reagent) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com
The choice of coupling partner is vast, allowing for the introduction of aryl, vinyl, alkyl, and other organic fragments. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. While specific examples for 2-Chloro-1,1'-bi(cyclopropane) are not extensively documented, the general principles of cross-coupling of alkyl halides can be applied. organic-chemistry.org
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Alkyl Chlorides
| Coupling Reaction | Nucleophilic Partner (R-M) | Typical Catalyst/Ligand | Product (R-R') |
| Suzuki Coupling | R-B(OR)₂ | Pd(OAc)₂ / SPhos | R-Bicyclopropane |
| Stille Coupling | R-Sn(Bu)₃ | Pd(PPh₃)₄ | R-Bicyclopropane |
| Negishi Coupling | R-ZnX | PdCl₂(dppf) | R-Bicyclopropane |
Note: This table presents generalized conditions for cross-coupling reactions of alkyl chlorides and serves as a theoretical guide for the functionalization of 2-Chloro-1,1'-bi(cyclopropane).
Cycloaddition Reactions with Bi(cyclopropane) Systems
The strained bicyclopropane framework can participate in cycloaddition reactions, offering a pathway to construct more complex polycyclic systems. researchgate.net While the cyclopropane rings themselves are relatively inert in concerted cycloaddition reactions like the Diels-Alder reaction, they can undergo ring-opening under thermal or catalytic conditions to form reactive intermediates that then participate in cycloadditions.
For instance, transition metal catalysis can induce the cleavage of a C-C bond in the cyclopropane ring to form a metallacyclobutane intermediate. This intermediate can then react with an unsaturated partner, such as an alkene or alkyne, in a formal [3+2] cycloaddition manner to generate five-membered rings. The presence of the chlorine atom could influence the regioselectivity of the ring opening and subsequent cycloaddition.
Additionally, under photochemical conditions, the bicyclopropane system could potentially undergo [2π+2σ] cycloadditions with suitable alkenes. researchgate.net The strain energy of the bicyclopropane rings contributes to the driving force for such reactions. The halogen substituent might affect the electronic properties of the sigma bonds involved in the cycloaddition, thereby influencing the reaction's feasibility and outcome.
Table 2: Potential Cycloaddition Reactions Involving Bicyclopropane Systems
| Reaction Type | Reactant Partner | Conditions | Product Type |
| [3+2] Cycloaddition | Alkene/Alkyne | Transition Metal Catalyst | Substituted Cyclopentane/Cyclopentene |
| [2π+2σ] Photocycloaddition | Alkene | UV light | Bicyclo[2.1.1]hexane derivative |
Note: This table outlines potential cycloaddition pathways for bicyclopropane systems based on known reactivity of cyclopropanes. Specific applications to 2-Chloro-1,1'-bi(cyclopropane) would require experimental validation.
Stereochemical Aspects in 2 Chloro 1,1 Bi Cyclopropane Chemistry
Stereoisomerism in Substituted Cyclopropane (B1198618) Rings
The rigid, planar nature of the three-membered cyclopropane ring restricts free rotation around the carbon-carbon single bonds. libretexts.org This restriction is the foundation for stereoisomerism in substituted cyclopropanes. When a cyclopropane ring is substituted at two different positions, as in the case of 2-Chloro-1,1'-bi(cyclopropane), the substituents can be located on the same side of the ring or on opposite sides. libretexts.org This leads to the formation of geometric isomers, specifically designated as cis and trans diastereomers.
In the molecule 2-Chloro-1,1'-bi(cyclopropane), the key substituents are the chloro group at position 2 and the second cyclopropyl (B3062369) group at position 1'. The carbon atoms C1' and C2 are stereocenters. The spatial arrangement of these two substituent groups relative to the plane of the first cyclopropane ring determines the stereoisomeric form.
cis-isomer : In the cis-isomer, the chloro group and the adjacent cyclopropyl group are positioned on the same face of the cyclopropane ring to which they are attached. This isomer possesses a plane of symmetry and is therefore achiral, representing a meso compound.
trans-isomer : In the trans-isomer, the chloro group and the adjacent cyclopropyl group are located on opposite faces of the cyclopropane ring. This arrangement lacks an internal plane of symmetry, rendering the molecule chiral. Consequently, the trans-isomer exists as a pair of non-superimposable mirror images, known as enantiomers.
Therefore, 2-Chloro-1,1'-bi(cyclopropane) can exist as a total of three distinct stereoisomers: the single cis (meso) isomer and the pair of trans enantiomers. doubtnut.com

Diastereoselective Synthesis and Reactions of 2-Chloro-1,1'-bi(cyclopropane)
A thorough review of available scientific literature did not yield specific research findings on the diastereoselective synthesis or reactions of 2-Chloro-1,1'-bi(cyclopropane). While general methods for the diastereoselective synthesis of substituted cyclopropanes are known, specific applications or detailed studies pertaining to this particular compound are not documented in the reviewed sources. nih.govnih.gov
Enantioselective Synthesis of Chiral 2-Chloro-1,1'-bi(cyclopropane)
No specific methods or studies concerning the enantioselective synthesis of the chiral trans-isomers of 2-Chloro-1,1'-bi(cyclopropane) were found in the reviewed literature. Methodologies for the enantioselective synthesis of various chiral cyclopropane derivatives have been developed, often employing chiral catalysts or auxiliaries, but their application to 2-Chloro-1,1'-bi(cyclopropane) has not been reported. organic-chemistry.orgrsc.org
Configurational Stability and Interconversion of Isomers
Information regarding the configurational stability of the stereoisomers of 2-Chloro-1,1'-bi(cyclopropane) and the conditions required for their potential interconversion is not available in the current scientific literature. Such studies would typically involve thermal or photochemical isomerization experiments to determine the energy barriers between the cis and trans forms, but this data is not documented for the target compound.
Mechanistic Investigations of Reactions Involving 2 Chloro 1,1 Bi Cyclopropane
Elucidation of Carbene/Carbenoid Insertion Mechanisms
Carbenes and carbenoids are key reagents for the formation of cyclopropane (B1198618) rings and can also be involved in insertions into C-C sigma bonds. The mechanisms of these transformations are crucial for understanding the synthesis and reactivity of substituted bi(cyclopropanes).
One fundamental process is the concerted addition of a methylene (B1212753) carbene (CH₂) to a C=C double bond. In this mechanism, the carbene exhibits both nucleophilic (from its lone pair) and electrophilic (from its empty p-orbital) character, allowing for a simultaneous interaction with the alkene's π-system. masterorganicchemistry.com A classic method for generating dichlorocarbene (B158193), relevant to chloro-substituted cyclopropanes, involves the alpha-elimination of a haloform like chloroform (B151607) in the presence of a strong base. This process is typically a stereospecific, concerted addition. libretexts.org
Carbenoids, which are metal-complexed carbenes, offer a milder and more controlled alternative. The Simmons-Smith reaction, for example, utilizes a zinc carbenoid (often depicted as I-Zn-CH₂-I) formed from diiodomethane (B129776) and a zinc-copper couple. This reagent participates in a concerted reaction with an alkene through a "butterfly" transition state, delivering the CH₂ group without the formation of a free carbene. masterorganicchemistry.comlibretexts.org
More complex mechanisms involve formal carbene insertion into C-C σ-bonds, which may proceed through a cyclopropane intermediate. In a silver-catalyzed reaction involving N-nosylhydrazones (as diazo surrogates) and 1,3-dicarbonyl compounds, a proposed mechanism involves the formation of a silver carbenoid. nih.gov This carbenoid undergoes an intramolecular cyclopropanation with the enolate form of the dicarbonyl. The resulting highly strained donor-acceptor cyclopropane intermediate is not isolated but undergoes a rapid ring-opening via a retro-aldol process to yield the final 1,4-dicarbonyl product. nih.gov This pathway highlights how carbene-mediated reactions can lead to C-C bond cleavage through the transient formation and cleavage of a cyclopropane ring.
| Reaction Type | Key Reagent(s) | Reactive Intermediate | Key Mechanistic Step(s) |
|---|---|---|---|
| Dihalocyclopropanation | CHCl₃, Base | Dichlorocarbene (:CCl₂) | Alpha-elimination followed by concerted addition |
| Simmons-Smith Reaction | CH₂I₂, Zn(Cu) | Zinc Carbenoid | Concerted addition via "butterfly" transition state |
| Formal C-C Insertion | N-nosylhydrazone, Ag(I) catalyst | Silver Carbenoid, Donor-Acceptor Cyclopropane | Intramolecular cyclopropanation followed by retro-aldol ring-opening |
Pathways of Metal-Catalyzed Transformations (e.g., Palladium, Bismuth)
Transition metals, particularly palladium and bismuth, play a significant role in mediating the transformations of cyclopropane derivatives through unique catalytic cycles that often involve changes in the metal's oxidation state and the formation of organometallic intermediates.
Palladium-Catalyzed Transformations Palladium catalysts can engage cyclopropanes through several distinct mechanistic cycles. One prominent pathway is the Pd(II)/Pd(IV) catalytic cycle, observed in the oxidative cyclization of enynes. nih.govnih.gov In this mechanism, the key cyclopropane-forming step is the nucleophilic attack of a tethered olefin onto a Pd(IV)-carbon bond within a palladacyclic intermediate. This process results in the formation of the cyclopropane ring with a net inversion of the original alkene geometry. nih.gov
Alternatively, Pd(0)-catalyzed cyclopropanation of alkenes with diazomethane (B1218177) proceeds through a different pathway. acs.orgresearchgate.net DFT studies suggest that the resting state of the catalyst is a Pd(0)-alkene complex. This complex reacts with diazomethane, and the rate-determining step is the elimination of N₂ to form a palladium carbene complex. This intermediate can then rearrange to a palladacyclobutane, which subsequently undergoes reductive elimination to furnish the cyclopropane product. acs.orgresearchgate.net
Palladium is also adept at catalyzing ring-opening reactions. For instance, the ring-opening of cyclopropanols and gem-difluorocyclopropanes can proceed via the formation of a cyclopropyl (B3062369) palladium species, which then undergoes β-carbon elimination to cleave the strained ring. researchgate.netchemrxiv.org
Bismuth-Catalyzed Transformations Bismuth catalysis, particularly in photocatalysis, offers novel pathways for cyclopropane synthesis. A recently developed method utilizes a low-valent bismuth(I) complex for the reductive cyclopropanation of alkenes under blue LED irradiation. nih.govacs.orgnih.gov The proposed mechanism is an open-shell Bi(I)/Bi(II)/Bi(III)/Bi(I) redox cycle:
Oxidative Addition: The Bi(I) complex undergoes a two-electron inner-sphere oxidative addition to a dihaloalkane (e.g., CH₂I₂). nih.govacs.org
Homolysis: The resulting Bi(III)-alkyl bond is weak and undergoes light-induced homolytic cleavage to generate a carbon-centered radical and a Bi(II) species. nih.govacs.org
Ring-Closing: The carbon radical adds to an alkene, and the subsequent radical closes the ring, followed by iodine abstraction. nih.gov
Reduction: The Bi(III) species is reduced back to the active Bi(I) catalyst by an external reductant, completing the cycle. nih.govacs.org
Furthermore, heterobimetallic bismuth-rhodium paddlewheel complexes have been developed for asymmetric cyclopropanation. In these systems, the large, unreactive bismuth atom helps to create a well-defined chiral pocket around the catalytically active rhodium center, thereby enhancing enantioselectivity. chemistryviews.org
Radical Intermediates and Reaction Mechanisms
Radical reactions provide a powerful avenue for the functionalization of cyclopropanes, often involving either substitution on the ring or ring-opening. The presence of a chlorine atom in 2-chloro-1,1'-bi(cyclopropane) makes radical halogenation and subsequent radical-mediated pathways particularly relevant.
The fundamental mechanism for free-radical chlorination of a cyclopropane involves a classic chain reaction:
Initiation: UV light or heat initiates the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•). study.com
Propagation: A chlorine radical abstracts a hydrogen atom from the cyclopropane ring, forming hydrogen chloride (HCl) and a cyclopropyl radical. This cyclopropyl radical then reacts with another molecule of Cl₂ to yield chlorocyclopropane (B1620479) and a new chlorine radical, which continues the chain. study.com
Termination: The reaction ceases when two radicals combine, for example, two chlorine radicals forming Cl₂ or a cyclopropyl radical and a chlorine radical forming the final product. study.com
Radical intermediates are also central to ring-opening reactions. The addition of a radical to an alkylidenecyclopropane generates a cyclopropylcarbinyl radical. nih.gov This intermediate is known to be a "radical clock" because it undergoes extremely rapid ring-opening via β-scission to form a more stable homoallyl radical. nih.gov Similarly, the reaction of cyclopropenes with a trichloromethyl radical can lead to a domino sequence involving radical addition, rearrangement, and ring-opening. nih.govrsc.org
| Radical Process | Initiator/Catalyst | Key Radical Intermediate | Outcome |
|---|---|---|---|
| Free-Radical Chlorination | UV light (hν) | Cyclopropyl radical | Substitution (C-H to C-Cl) |
| Alkylidenecyclopropane Ring-Opening | Photoredox catalyst | Cyclopropylcarbinyl radical | Ring-opening to homoallyl radical |
| Bismuth-Catalyzed Cyclopropanation | Bi(I) complex, light | Alkyl radical (from Bi-C homolysis) | Cyclopropane formation |
Unraveling Ring-Opening Mechanistic Pathways in Bi(cyclopropanes)
The high ring strain of bi(cyclopropane) systems makes them susceptible to ring-opening reactions through various mechanistic pathways, driven by radical initiators, metal catalysts, or acids.
Radical-Mediated Ring-Opening: As discussed previously, the formation of a radical adjacent to a cyclopropane ring, creating a cyclopropylcarbinyl radical system, is a primary pathway for ring cleavage. The β-scission of this intermediate is typically very fast and irreversible, providing a strong thermodynamic driving force for the reaction. nih.gov
Metal-Catalyzed Ring-Opening: Palladium catalysts are particularly effective at promoting ring-opening. A common mechanism involves the oxidative addition of a C-C bond of the cyclopropane to a Pd(0) center or the insertion of a cyclopropane C-C bond into a metal-alkyl bond. chemrxiv.org This forms a metallacyclobutane or a cyclopropyl palladium species. This intermediate can then undergo β-carbon elimination, a process that cleaves the cyclopropane ring to generate a linear alkyl-palladium complex, which can then proceed to further reactions. chemrxiv.org
Acid-Catalyzed Ring-Opening: In the presence of Lewis or Brønsted acids, donor-acceptor cyclopropanes can undergo ring-opening. The acid coordinates to the electron-withdrawing acceptor group, polarizing the molecule and facilitating nucleophilic attack, which cleaves one of the cyclopropane bonds. nih.govacs.org
Retro-Aldol Ring-Opening: In specific cases, such as the silver-catalyzed formal carbene insertion mentioned in section 5.1, a cyclopropane intermediate can be formed in situ and subsequently undergo a ring-opening reaction via a retro-aldol mechanism. This pathway is specific to cyclopropanes bearing appropriate carbonyl and hydroxyl functionalities. nih.gov
Role of Transition States and Intermediates in Reactivity
The reactivity and stereochemical outcomes of reactions involving bi(cyclopropanes) are dictated by the structures and energies of the transition states and intermediates involved.
Key Intermediates:
Cyclopropyl and Cyclopropylcarbinyl Radicals: These are central to radical-mediated processes, with the latter being a key intermediate for ring-opening reactions. study.comnih.gov
Metal-Carbene and Carbenoid Complexes: Intermediates such as palladium carbenes, silver carbenoids, and heme carbenes are involved in cyclopropanation and C-H insertion reactions. nih.govresearchgate.netnih.govacs.org
Metallacycles: Palladacyclobutanes are key intermediates in Pd(0)-catalyzed cyclopropanations, formed by the reaction of a palladium carbene with an alkene. Their reductive elimination yields the cyclopropane product. acs.orgresearchgate.net
Organometallic Complexes: High-valent species like Pd(IV) complexes are crucial in oxidative cyclization pathways, while open-shell Bi(II) species are implicated in radical bismuth-catalyzed cycles. nih.govnih.govacs.org
Transition States: The stereochemistry of many cyclopropanation reactions is determined in a concerted step.
The "butterfly" transition state model for the Simmons-Smith reaction explains the syn-addition of the methylene group to the double bond. masterorganicchemistry.com
Computational studies on heme-catalyzed cyclopropanations suggest a concerted but asynchronous mechanism . The transition state involves the formation of the two new C-C bonds at slightly different rates. nih.gov
The stereochemical outcome (retention vs. inversion) in palladium-catalyzed reactions can distinguish between mechanisms. For instance, a syn-olefin insertion pathway in a Pd(II)/Pd(0) cycle leads to retention of alkene geometry, whereas an Sₙ2-type reductive elimination from a Pd(IV) center results in inversion. nih.gov
Understanding these intermediates and transition states is essential for predicting reaction outcomes and for designing new synthetic methodologies that leverage the unique reactivity of strained ring systems like 2-chloro-1,1'-bi(cyclopropane).
Computational and Theoretical Studies of 2 Chloro 1,1 Bi Cyclopropane
Quantum Chemical Calculations on Electronic Structure and Bonding
Quantum chemical calculations offer profound insights into the electronic structure and bonding of strained ring systems. For the parent bicyclobutane, a molecule with a similar bicyclic core, studies have revealed a unique "butterfly" geometry. The two cyclopropane (B1198618) rings are distorted from a planar arrangement, forming an inter-flap angle of approximately 120–125°. mdpi.com Despite the significant strain, the C–C bond lengths within the cyclopropane rings are nearly identical, at about 1.50 Å. mdpi.com
The introduction of a chlorine atom to the bicyclopropane framework, as in 2-Chloro-1,1'-bi(cyclopropane), is expected to significantly influence the electronic distribution and geometry. Computational studies on simple chlorocyclopropane (B1620479) show that the C-Cl bond length can vary depending on the substituents and the computational method used. For instance, a computational study using the M06-2X/aug-cc-pVTZ method calculated the C-Cl bond length in 1-chloro-1-nitro-2,3-difluorocyclopropane to be 1.711 Å. researchgate.net It is generally observed that the C-Cl bond in organic molecules ranges between 1.73 and 1.93 Å. smith.edu The electronegativity of the chlorine atom induces a dipole moment and alters the charge distribution across the molecule.
Table 1: Calculated Geometrical Parameters of Bicyclobutane and a Substituted Chlorocyclopropane
| Parameter | Molecule | Method/Basis Set | Calculated Value |
|---|---|---|---|
| C-C Bond Length | Bicyclobutane | Not Specified | ~1.50 Å mdpi.com |
| Inter-flap Angle | Bicyclobutane | Not Specified | 120–125° mdpi.com |
This table presents data from analogous compounds to infer the structural properties of 2-Chloro-1,1'-bi(cyclopropane).
Energetic Analysis of Strained Cyclopropane Rings
The high degree of ring strain is a defining characteristic of cyclopropane and its derivatives, governing their reactivity. The strain energy of bicyclobutane, a related highly strained system, has been computationally determined to be approximately 66.5 kcal/mol. swarthmore.edu This high strain energy is a consequence of bond angle distortion from the ideal sp³ hybridization and torsional strain.
The total strain energy in a molecule like 2-Chloro-1,1'-bi(cyclopropane) would be a combination of the inherent strain of the two cyclopropane rings and any additional strain introduced by the chloro substituent and the linkage of the two rings. Ring strain energies (RSEs) are often calculated as the difference in the heat of formation between the cyclic compound and a suitable acyclic reference in a homodesmotic reaction. stackexchange.com
Table 2: Calculated Strain Energies of Related Cyclic Hydrocarbons
| Molecule | Computational Method | Strain Energy (kcal/mol) |
|---|---|---|
| Bicyclobutane | Not Specified | 66.5 swarthmore.edu |
| Cyclopropane | Not Specified | 27.6 masterorganicchemistry.com |
This table provides context for the expected high strain energy in 2-Chloro-1,1'-bi(cyclopropane) by showing the values for related strained systems.
Computational Studies of Reaction Mechanisms and Transition States
The high strain energy of bicyclic systems like bicyclobutane makes them susceptible to ring-opening reactions. Computational studies have been instrumental in elucidating the mechanisms of these transformations. For instance, the thermal rearrangements of bicyclobutanes are thought to proceed through biradical intermediates, a hypothesis supported by experimental and simulated ESR data.
The reaction of bicyclobutanes with electrophiles is another area where computational chemistry has provided key insights. The HOMO of bicyclobutane is localized on the central C-C bond, making it susceptible to electrophilic attack. nih.gov This leads to the formation of a carbocation intermediate, which can then be trapped by a nucleophile. nih.gov The presence of an electron-withdrawing group, such as a chlorine atom, would likely influence the regioselectivity of such reactions by affecting the stability of the potential carbocationic intermediates.
Transition state theory, combined with computational methods like Density Functional Theory (DFT), allows for the calculation of activation barriers for these reactions. For the Alder-Ene reaction of a bicyclobutane with a cyclopropene, a transition state with an energy barrier of 22.5 kcal mol⁻¹ was computed, supporting a concerted pathway. acs.org For 2-Chloro-1,1'-bi(cyclopropane), similar computational approaches could be used to predict the transition states and activation energies for various potential reactions, such as nucleophilic substitution or elimination.
Table 3: Calculated Activation Energy for a Bicyclobutane Reaction
| Reaction | Computational Method | Calculated Activation Barrier (kcal/mol) |
|---|
This table exemplifies the use of computational chemistry to determine the energetic feasibility of reactions involving strained bicyclic systems.
Prediction of Stereochemical Outcomes
Computational methods are powerful tools for predicting the stereochemical outcomes of reactions involving chiral or prochiral molecules. For reactions of substituted bicyclobutanes, the stereochemistry of the products can often be rationalized by considering the steric and electronic effects in the transition state.
For example, in the Alder-Ene reactions of bicyclobutanes, the observed high stereoselectivity was explained by computational analysis of the different possible transition state conformations. acs.org The calculations showed a clear energetic preference for the transition state leading to the experimentally observed product. acs.org
In the context of 2-Chloro-1,1'-bi(cyclopropane), which can exist as different stereoisomers, computational studies could predict the relative stabilities of these isomers and the stereochemical course of their reactions. For instance, in an electrophilic addition to one of the cyclopropane rings, the chlorine atom on the other ring could direct the approach of the electrophile, leading to a specific stereoisomer of the product. The stereochemistry of the electroreduction of bromocyclopropanes has been shown to be influenced by the electrolyte composition, with computational studies helping to understand the underlying mechanistic details.
Conformational Analysis of Bi(cyclopropane) Architectures
The linkage between the two cyclopropane rings in 2-Chloro-1,1'-bi(cyclopropane) introduces conformational flexibility due to rotation around the C-C single bond connecting the two rings. Computational studies on similar bicyclic systems are essential for understanding the conformational preferences and the energy barriers to rotation.
A computational analysis of the internal rotation about the C-C single bond in molecules like researchgate.netstaffane and researchgate.nettetrahedrane, which feature linked strained rings, has been carried out using various quantum chemical methods. researchgate.net These studies have shown that the rotational barriers are influenced by a combination of hyperconjugation and steric effects. researchgate.net
For 2-Chloro-1,1'-bi(cyclopropane), a potential energy surface scan for the rotation around the central C-C bond would likely reveal several energy minima corresponding to staggered conformations and transition states corresponding to eclipsed conformations. The presence of the chlorine atom would introduce additional steric and electronic factors influencing the relative energies of these conformers. The rotational barrier would be a key parameter determining the dynamic behavior of the molecule.
Table 4: Calculated C-C Rotational Barrier for Ethane
| Molecule | Computational Method | Rotational Barrier (kcal/mol) |
|---|
This table provides a reference value for a simple C-C bond rotation, which serves as a baseline for understanding the more complex rotational dynamics in 2-Chloro-1,1'-bi(cyclopropane).
Emerging Trends and Future Research Directions in 2 Chloro 1,1 Bi Cyclopropane Chemistry
Development of Novel Synthetic Routes to Halogenated Bi(cyclopropanes)
The construction of the bi(cyclopropane) skeleton, particularly with the added complexity of a halogen substituent, requires specialized synthetic strategies. Traditional methods often involve multi-step sequences and harsh conditions. However, recent advancements are paving the way for more direct and versatile routes.
Key approaches include:
Carbene and Carbenoid Chemistry: The reaction of cyclopropyl-substituted carbenes or carbenoids with olefins is a powerful tool. For instance, transition-metal-catalyzed decomposition of diazocompounds in the presence of vinylcyclopropane (B126155) can lead to the formation of the bi(cyclopropane) linkage. The halogen can be incorporated either in the diazo precursor or the olefin.
Intramolecular Cyclization: 1,3-dihalopropane derivatives can undergo intramolecular Wurtz-type reactions using reducing agents like zinc powder to form a cyclopropane (B1198618) ring. researchgate.net Designing a precursor that can undergo a double cyclization or the cyclization of a pre-formed cyclopropyl-containing halide is a viable, though challenging, strategy.
Photocatalysis: Visible-light-mediated photocatalysis has emerged as a mild and efficient method for cyclopropanation. nih.govrsc.org Using bench-stable reagents like triethylammonium (B8662869) bis(catecholato)iodomethylsilicate, a halomethyl radical can be generated, which adds to an olefin. organic-chemistry.orgyoutube.com Applying this to a vinylcyclopropane substrate could provide a novel entry to halogenated bi(cyclopropanes).
Enzymatic Synthesis: Biocatalysis offers a highly selective approach. Engineered myoglobin-based catalysts have been shown to facilitate the enantioselective synthesis of halogenated cyclopropanes from substituted olefins and diazoacetonitrile, a strategy that could be adapted for bi(cyclopropane) systems. researchgate.net
| Method | Precursors | Key Features | Potential Challenges |
|---|---|---|---|
| Metal-Catalyzed Carbenoid Insertion | Vinylcyclopropane, Halogenated Diazo Compound | High efficiency, potential for stereocontrol. | Availability of precursors, metal catalyst cost/toxicity. |
| Intramolecular Reductive Cyclization | Substituted 1,3-Dihalides | Utilizes readily available starting materials. | Requires strong reducing agents, potential for side reactions. |
| Visible-Light Photocatalysis | Vinylcyclopropane, Halomethyl Source (e.g., Silicate) | Mild conditions, high functional group tolerance. organic-chemistry.orgyoutube.com | Requires photocatalyst, quantum yield can be low. |
| Enzymatic Cyclopropanation | Vinylcyclopropane, Diazoacetonitrile | Excellent enantioselectivity, green approach. researchgate.net | Enzyme engineering may be required, substrate scope can be limited. |
Expanding the Scope of Ring-Opening and Derivatization Reactions
The high ring strain of the bi(cyclopropane) system makes it prone to ring-opening reactions, providing access to a diverse array of functionalized molecules that would be difficult to synthesize otherwise. The chlorine atom acts as both a directing group and a potential leaving group, influencing the regioselectivity of these transformations.
Future research is focused on leveraging this reactivity in a controlled manner:
Radical-Mediated Reactions: The strained C-C bonds of the cyclopropane rings can be cleaved under radical conditions. nih.govnih.gov Oxidative radical strategies, initiated by photoredox catalysis or chemical oxidants, can generate a radical intermediate that undergoes ring-opening followed by intramolecular cyclization or intermolecular trapping to create complex cyclic or acyclic products. nih.govbeilstein-journals.org
Lewis Acid Catalysis: Lewis acids can activate the bi(cyclopropane) system, typically by coordinating to the halogen or by promoting the cleavage of a C-C bond to form a carbocationic intermediate. sci-hub.se This intermediate can then be trapped by a wide range of nucleophiles, leading to 1,3-difunctionalized products. This approach is common for donor-acceptor cyclopropanes and can be adapted for halogenated systems. researchgate.netacs.orgrsc.org
Transition Metal-Catalyzed Reactions: Transition metals can engage with the strained rings through oxidative addition, leading to metallacyclobutane intermediates. These can then undergo further transformations like reductive elimination, migratory insertion, or β-hydride elimination to yield a variety of derivatized products.
Nucleophilic Substitution and Elimination: The chloro-substituent itself is a handle for derivatization. Nucleophilic substitution reactions can replace the chlorine with other functional groups. Alternatively, elimination reactions can be used to introduce a double bond, forming a cyclopropyl-cyclopropene system, which is a highly reactive and versatile intermediate for cycloaddition reactions.
| Reaction Type | Reagents/Conditions | Potential Product Class | Key Transformation |
|---|---|---|---|
| Radical Ring-Opening | Photocatalyst + Light, or Chemical Initiator (e.g., AIBN) | Functionalized Dienes, Fused Cyclic Systems | Homolytic cleavage of a strained C-C bond. nih.gov |
| Lewis Acid-Catalyzed Ring-Opening | Lewis Acid (e.g., SnCl₄, Cu(OTf)₂), Nucleophile (e.g., Indole, Alcohol) | 1,3-Difunctionalized Alkanes | Heterolytic cleavage of a C-C bond to form a carbocation. sci-hub.se |
| Nucleophilic Substitution (Sₙ2) | Strong Nucleophile (e.g., NaN₃, NaCN) | 2-Azido- or 2-Cyano-1,1'-bi(cyclopropane) | Displacement of the chloride. |
| Elimination (E2) | Strong, non-nucleophilic base (e.g., t-BuOK) | Bicyclopropenylidene | Formation of a C=C double bond. |
Green Chemistry Approaches in Synthesis and Transformation
The principles of green chemistry are increasingly influencing the design of synthetic routes. For a molecule like 2-Chloro-1,1'-bi(cyclopropane), this involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency. synthiaonline.com
Future directions in this area include:
Catalyst Optimization: Moving away from stoichiometric reagents towards catalytic systems is paramount. This includes using earth-abundant metal catalysts (e.g., iron, copper) instead of precious metals (e.g., rhodium, palladium) and developing highly efficient organocatalysts or biocatalysts.
Alternative Energy Sources: Utilizing energy sources like visible light (photocatalysis), microwave irradiation, or mechanical force (mechanochemistry) can lead to faster reactions, lower energy consumption, and often avoids the need for bulk heating and solvents. nih.gov
Benign Solvents and Solvent-Free Reactions: Replacing traditional volatile organic compounds (VOCs) with greener solvents like water, ionic liquids, or supercritical CO₂ is a key goal. mdpi.com Even better is the development of solvent-free reaction conditions, which significantly reduces waste. mdpi.com
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is a core principle. Ring-opening/cycloaddition reactions are often highly atom-economical.
| Principle | Approach | Example Application |
|---|---|---|
| Waste Prevention | Catalysis over Stoichiometry | Using a catalytic amount of a Lewis acid for ring-opening instead of a stoichiometric amount. |
| Energy Efficiency | Photocatalysis | Synthesizing the molecule using visible light at room temperature. rsc.org |
| Safer Solvents | Solvent Replacement | Performing derivatization reactions in water or an ionic liquid. mdpi.com |
| Atom Economy | Cycloaddition Reactions | Using a derivative in a [3+2] cycloaddition where all atoms are incorporated into the new ring. |
Theoretical Predictions Guiding Experimental Design and Discovery
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the behavior of strained molecules. mdpi.com For 2-Chloro-1,1'-bi(cyclopropane), theoretical studies can provide invaluable insights that guide experimental efforts.
Key areas of computational investigation include:
Reaction Mechanism Elucidation: DFT calculations can map out the potential energy surfaces for various reactions. nih.gov This allows researchers to distinguish between different possible pathways (e.g., concerted vs. stepwise, radical vs. polar), calculate activation barriers to predict reaction rates, and understand the origin of stereoselectivity. escholarship.org
Predicting Spectroscopic Properties: Calculating properties like NMR chemical shifts and coupling constants can aid in the structural confirmation of newly synthesized derivatives.
Designing Novel Reactions: By modeling the interaction of the bi(cyclopropane) system with various catalysts and reactants, computational chemists can predict new, undiscovered reactions and identify the most promising catalysts or conditions to try in the lab, saving significant time and resources.
| Theoretical Method | Property/Process Investigated | Insight Gained |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Pathways & Activation Energies | Predicts reaction feasibility, rate-determining steps, and product selectivity. nih.govescholarship.org |
| Bond Dissociation Energy (BDE) Calculation | Bond Strengths | Identifies the weakest bond and likely site of initial cleavage in radical reactions. nih.gov |
| Natural Bond Orbital (NBO) Analysis | Electronic Structure & Delocalization | Explains the nature of the strained bonds and the influence of the chloro-substituent. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding Characteristics | Characterizes the electron density at bond critical points to understand bond strength and type. |
Q & A
Basic: What are the most reliable synthetic routes for 2-Chloro-1,1'-bi(cyclopropane)?
Methodological Answer:
The synthesis of 2-Chloro-1,1'-bi(cyclopropane) typically involves halogenation of cyclopropane derivatives. A common approach is the radical-mediated dimerization of cyclopropyl carbenoids under Cu(II) catalysis, as demonstrated in the synthesis of triafulvalene precursors (e.g., via carbene dimerization of cyclopropyl carbenoids) . Chlorination can be achieved using chlorine gas (Cl₂) or chlorinating agents like sulfuryl chloride (SO₂Cl₂) in non-polar solvents (e.g., CCl₄) under controlled conditions. Reaction optimization should focus on temperature (0–25°C) and radical initiators (e.g., AIBN) to minimize side reactions such as over-halogenation .
Advanced: How can diastereoselectivity challenges in cyclopropane dimerization be addressed?
Methodological Answer:
Diastereoselectivity in cyclopropane dimerization is influenced by steric and electronic factors. For 2-Chloro-1,1'-bi(cyclopropane), low diastereoselectivity (e.g., trans-anti vs. cis-syn isomers) has been observed in Cu(II)-catalyzed carbene dimerization reactions. Strategies include:
- Catalyst Tuning: Use chiral ligands or metal catalysts (e.g., Rh(II)) to induce asymmetry.
- Solvent Effects: Polar aprotic solvents (e.g., DMSO) may stabilize transition states favoring specific stereoisomers.
- Temperature Control: Lower temperatures (−20°C to 0°C) can slow reaction kinetics, allowing selective crystallization of dominant isomers. Post-synthesis purification via column chromatography or recrystallization is often required .
Basic: What analytical techniques are critical for characterizing 2-Chloro-1,1'-bi(cyclopropane)?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm cyclopropane ring integrity and chlorine substitution patterns. Coupling constants (e.g., J = 5–10 Hz for cyclopropane protons) are diagnostic.
- Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments).
- X-Ray Crystallography: For unambiguous determination of stereochemistry and bond angles, especially in diastereomeric mixtures .
- IR Spectroscopy: C-Cl stretching vibrations (~550–600 cm⁻¹) confirm chlorine presence .
Advanced: How does cyclopropane ring strain influence the reactivity of 2-Chloro-1,1'-bi(cyclopropane)?
Methodological Answer:
The inherent ring strain of cyclopropane (∼27 kcal/mol) enhances reactivity:
- Electrophilic Substitution: Chlorine atoms act as electron-withdrawing groups, increasing susceptibility to nucleophilic attack.
- Ring-Opening Reactions: Under basic conditions (e.g., KOtBu), strain relief drives ring opening, forming conjugated dienes or allylic chlorides.
- Thermal Stability: Decomposition above 150°C may occur due to strain-induced bond weakening. Stability studies using TGA/DSC are recommended for reaction planning .
Basic: What safety protocols are essential when handling 2-Chloro-1,1'-bi(cyclopropane)?
Methodological Answer:
- Ventilation: Use fume hoods to avoid inhalation of volatile chlorinated compounds.
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Waste Disposal: Segregate halogenated waste and comply with EPA guidelines for incineration or licensed disposal services.
- Emergency Measures: Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite). Eyewash stations and safety showers must be accessible .
Advanced: How do contradictory toxicological data for halogenated cyclopropanes inform risk assessment?
Methodological Answer:
Conflicting data (e.g., limited carcinogenicity in rodents vs. no human evidence) require:
- Dose-Response Analysis: Compare NOAEL/LOAEL from animal studies (e.g., IARC Group 3 classification) to estimated human exposure levels.
- Mechanistic Studies: Evaluate genotoxicity (e.g., Ames test for mutagenicity) and metabolic pathways (e.g., CYP450-mediated bioactivation).
- Epidemiological Gaps: Prioritize longitudinal studies in occupational settings with exposure monitoring (e.g., GC-MS for airborne concentrations) .
Basic: What are the applications of 2-Chloro-1,1'-bi(cyclopropane) in medicinal chemistry?
Methodological Answer:
- Intermediate Synthesis: Used to build strained hydrocarbon scaffolds for protease inhibitors or receptor antagonists.
- Bioisosteres: The cyclopropane moiety mimics aromatic or aliphatic groups, enhancing metabolic stability.
- Radiolabeling: Chlorine atoms can be replaced with ¹⁸F or ¹¹C isotopes for PET imaging probes .
Advanced: How can QSPR models optimize the physicochemical properties of 2-Chloro-1,1'-bi(cyclopropane) derivatives?
Methodological Answer:
Quantitative Structure-Property Relationship (QSPR) models leverage:
- Descriptors: Molecular weight, ClogP, polar surface area, and dipole moments.
- Neural Networks: Predict solubility, permeability, and bioavailability using datasets from analogs (e.g., 1-Chloro-2,2-dimethylpropane).
- Validation: Cross-check predictions with experimental data (e.g., HPLC logP measurements) to refine algorithms .
Basic: What are common side reactions during halogenation of cyclopropanes?
Methodological Answer:
- Over-Halogenation: Excess Cl₂ or prolonged reaction times lead to di- or tri-chlorinated byproducts.
- Ring Opening: Acidic or basic conditions may cleave cyclopropane rings, forming alkenes or carboxylic acids.
- Radical Recombination: Competing dimerization or polymerization requires strict stoichiometric control .
Advanced: What computational methods validate the stereoelectronic effects in 2-Chloro-1,1'-bi(cyclopropane)?
Methodological Answer:
- DFT Calculations: Analyze bond critical points (BCPs) and electron density (ρ) to assess ring strain and charge distribution.
- NBO Analysis: Identify hyperconjugative interactions (e.g., σ→σ* orbital delocalization) stabilizing specific conformers.
- MD Simulations: Study thermal fluctuations in solvent environments to predict reactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
